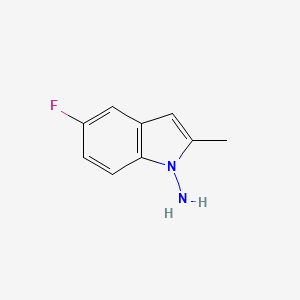

5-Fluoro-2-methyl-indol-1-ylamine

Description

Properties

Molecular Formula |

C9H9FN2 |

|---|---|

Molecular Weight |

164.18 g/mol |

IUPAC Name |

5-fluoro-2-methylindol-1-amine |

InChI |

InChI=1S/C9H9FN2/c1-6-4-7-5-8(10)2-3-9(7)12(6)11/h2-5H,11H2,1H3 |

InChI Key |

RQZGVDLKNLKQDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(N1N)C=CC(=C2)F |

Origin of Product |

United States |

Foundational & Exploratory

A Predictive Spectroscopic Guide to 5-Fluoro-2-methyl-indol-1-ylamine: In-Depth Technical Analysis for Researchers

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of 5-Fluoro-2-methyl-indol-1-ylamine, a novel heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of published experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous indole derivatives, to construct a detailed and scientifically grounded theoretical spectroscopic profile. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of this and related N-aminoindole compounds, enabling more efficient and targeted experimental design.

Introduction: The Rationale for Spectroscopic Characterization

The indole scaffold is a cornerstone in pharmaceutical chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, while the N-amino functionality offers a versatile handle for further chemical modification. 5-Fluoro-2-methyl-indol-1-ylamine thus represents a compound with considerable potential.

Accurate spectroscopic characterization is fundamental to the progression of any novel compound through the drug discovery pipeline. It provides unambiguous confirmation of the molecular structure, ensures purity, and offers insights into the electronic and conformational properties of the molecule. This guide will systematically predict the key spectroscopic signatures of 5-Fluoro-2-methyl-indol-1-ylamine, explaining the reasoning behind each prediction based on established spectroscopic principles and data from closely related structures.

Molecular Structure and Predicted Spectroscopic Overview

The structure of 5-Fluoro-2-methyl-indol-1-ylamine is presented below. Our predictive analysis will focus on the characteristic signals arising from the indole core, the fluorine substituent, the methyl group, and the unique N-amino moiety.

Caption: Molecular structure of 5-Fluoro-2-methyl-indol-1-ylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 5-Fluoro-2-methyl-indol-1-ylamine, we will consider ¹H, ¹³C, and ¹⁹F NMR.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will be characterized by signals from the aromatic protons, the methyl group, and the N-amino protons. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents.

Experimental Protocol: A standard ¹H NMR experiment would be conducted on a 400 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃.[1] Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Rationale |

| H-3 | ~6.3 | Singlet | - | The C3-proton of the indole ring typically appears as a singlet. |

| H-4 | ~7.3 | Doublet of doublets | JH4-H6 ≈ 2.5, JH4-F ≈ 10 | This proton is ortho to the fluorine, leading to a large coupling, and meta to H-6, resulting in a smaller coupling. |

| H-6 | ~6.9 | Doublet of doublets | JH6-H7 ≈ 9, JH6-H4 ≈ 2.5 | Coupled to both H-7 (ortho) and H-4 (meta). |

| H-7 | ~7.4 | Doublet | JH7-H6 ≈ 9 | Coupled to the adjacent H-6. |

| C2-CH₃ | ~2.4 | Singlet | - | Methyl groups on an aromatic ring typically appear as a singlet in this region. |

| N1-NH₂ | ~5.0-6.0 | Broad Singlet | - | The protons of the N-amino group are expected to be a broad signal due to quadrupole effects and exchange with trace amounts of water. |

Expertise & Experience: The presence of the electron-donating N-amino group at the N1 position will likely shield the protons on the indole ring, causing them to appear at slightly lower chemical shifts compared to 5-fluoro-2-methylindole. The fluorine at C5 will have a significant effect on the chemical shift and multiplicity of the adjacent protons, particularly H-4 and H-6.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Experimental Protocol: A standard ¹³C NMR experiment would be performed on a 100 or 125 MHz spectrometer with proton decoupling. A deuterated solvent like DMSO-d₆ or CDCl₃ would be used.[1]

| Carbon | Predicted Chemical Shift (ppm) | Predicted C-F Coupling | Rationale |

| C2 | ~138 | No | The methyl-substituted C2 carbon of the indole ring. |

| C3 | ~102 | No | The C3 carbon of the indole ring. |

| C3a | ~128 | Yes | A quaternary carbon of the indole ring, with a small coupling to fluorine. |

| C4 | ~110 | Yes | This carbon is ortho to the fluorine-bearing carbon and will show a significant coupling to fluorine. |

| C5 | ~158 | Yes (Large) | The carbon directly attached to the fluorine will exhibit a large one-bond C-F coupling constant. |

| C6 | ~112 | Yes | This carbon is meta to the fluorine and will show a smaller coupling. |

| C7 | ~110 | No | The C7 carbon of the indole ring. |

| C7a | ~132 | Yes | A quaternary carbon of the indole ring, with a small coupling to fluorine. |

| C2-CH₃ | ~14 | No | A typical chemical shift for a methyl group attached to an aromatic system. |

Expertise & Experience: The most notable feature of the predicted ¹³C NMR spectrum is the large one-bond coupling constant between C5 and the fluorine atom.[1] The chemical shifts of the aromatic carbons are influenced by the electronegativity of the fluorine and the electron-donating nature of the N-amino group.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.

Experimental Protocol: A ¹⁹F NMR spectrum would be recorded on a spectrometer equipped with a fluorine probe. Chemical shifts are typically referenced to an external standard like CFCl₃.

A single resonance is expected in the aromatic region, characteristic of a fluoro-substituted benzene ring.[1] The precise chemical shift will be dependent on the solvent and the electronic environment of the indole ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: An IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer.[1] The sample could be analyzed as a solid (e.g., KBr pellet) or as a solution in a suitable solvent.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (N-amino) | 3400-3250 | Medium-Strong | Primary amines typically show two bands in this region due to symmetric and asymmetric stretching.[2] |

| C-H Stretch (Aromatic) | 3100-3000 | Medium | Characteristic of C-H bonds on an aromatic ring. |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium | From the methyl group. |

| C=C Stretch (Aromatic) | 1620-1450 | Medium-Strong | Multiple bands are expected in this region due to the vibrations of the indole ring. |

| C-F Stretch | 1250-1000 | Strong | The carbon-fluorine bond gives a strong absorption in this region. |

Expertise & Experience: The presence of two distinct N-H stretching bands for the primary amine will be a key diagnostic feature. The exact positions of the aromatic C=C stretching bands can be complex due to the fused ring system and substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: A mass spectrum would be obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI).[1] High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the molecular formula.

Predicted Molecular Ion: The molecular formula of 5-Fluoro-2-methyl-indol-1-ylamine is C₉H₉FN₂. The predicted exact mass of the molecular ion [M]⁺• would be approximately 164.0750.

Predicted Fragmentation Pathway: Under electron ionization, the molecular ion is expected to be relatively stable due to the aromatic indole core. Key fragmentation pathways would likely involve:

-

Loss of the amino group (-NH₂): This would result in a fragment at m/z 148.

-

Loss of a methyl radical (-CH₃): A fragment at m/z 149 would be observed.

-

Loss of HCN: A common fragmentation pathway for indoles, leading to a fragment at m/z 137.

-

Retro-Diels-Alder type fragmentation of the pyrrole ring is also a possibility.

Sources

Strategic Fluorination of Indole Scaffolds: Synthetic Pathways and Pharmacological Optimization

Topic: Discovery of novel fluorinated indole derivatives Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The indole moiety remains a "privileged structure" in medicinal chemistry, serving as the core scaffold for over 100 FDA-approved drugs.[1] However, the native indole ring is susceptible to rapid oxidative metabolism, particularly at the electron-rich C3 position. The strategic introduction of fluorine—with its high electronegativity (3.98 Pauling scale), small van der Waals radius (1.47 Å), and strong C-F bond energy (~116 kcal/mol)—offers a precision tool to modulate metabolic stability, lipophilicity, and protein-ligand binding interactions without dramatically altering steric bulk.

This technical guide details the discovery and synthesis of novel fluorinated indole derivatives. We move beyond basic synthesis to explore the causality of fluorination sites, provide a validated protocol for electrophilic C-H fluorination, and analyze the Structure-Activity Relationships (SAR) that drive modern drug design.

Part 1: The Strategic Value of Fluorine in Indole Scaffolds

The "Fluorine Effect" on Indole Reactivity

The indole ring system is electron-rich, making it prone to electrophilic attack and cytochrome P450-mediated oxidation. Fluorine substitution alters this landscape through two primary mechanisms:

-

Electronic Deactivation: The strong inductive electron-withdrawing effect (-I) of fluorine reduces the electron density of the indole ring, protecting it from oxidative degradation (e.g., preventing the formation of 2,3-epoxide intermediates).

-

pKa Modulation: Fluorination on the benzene ring (positions 4-7) significantly lowers the pKa of the indole N-H (normally ~16.2 in DMSO). For instance, a 5-fluoro substitution increases the acidity of the N-H bond, potentially strengthening hydrogen bond donor capability in the active site of a target protein.

Bioisosterism and Metabolic Blocking

-

C3-H vs. C3-F: The C3 position is the primary site of electrophilic attack. Replacing C3-H with C3-F blocks this metabolic soft spot while mimicking the steric profile of a hydrogen atom (H radius: 1.20 Å vs. F radius: 1.47 Å).

-

Lipophilicity (LogP): Fluorination typically increases lipophilicity, enhancing membrane permeability and blood-brain barrier (BBB) penetration, a critical factor for CNS-active indole drugs like serotonin modulators.

Visualization: The Strategic Impact of Fluorine

Figure 1: Strategic impact of fluorine incorporation on indole pharmacokinetics and pharmacodynamics.

Part 2: Synthetic Architectures

The synthesis of fluorinated indoles generally falls into two categories: Building Block Approaches (using pre-fluorinated anilines/hydrazines) and Direct Functionalization (C-H activation). While the former is reliable, the latter allows for late-stage diversification, a crucial advantage in lead optimization.

Electrophilic Fluorination (The "F+" Source)

For direct fluorination of the electron-rich indole ring, electrophilic reagents are the standard.

-

Reagents: N-Fluorobenzenesulfonimide (NFSI) and Selectfluor (F-TEDA-BF4).

-

Selectivity: These reagents preferentially attack the most nucleophilic position, C3. If C3 is substituted, fluorination may occur at C2 or lead to 3,3-difluoroindolenine intermediates which can hydrolyze to oxindoles.

Transition-Metal Catalyzed C-H Activation

Recent advances utilize Pd(II) or Cu(I) catalysts to direct fluorine to the C2 position or specific benzene ring positions (C4-C7) using directing groups. This approach overcomes the inherent C3 selectivity of the indole ring.

Part 3: Experimental Protocol: Selectfluor-Mediated C3-Functionalization

This protocol describes the synthesis of 3,3-difluoro-2-oxindoles from substituted indoles.[2] This transformation is highly relevant for discovery chemistry as the oxindole scaffold is a core pharmacophore in kinase inhibitors (e.g., Sunitinib).

Objective: Regioselective gem-difluorination of the C3 position followed by hydrolysis.

Materials & Reagents[2][3][4][5][6]

-

Substrate: 5-Bromoindole (1.0 mmol) [Representative substrate]

-

Fluorinating Agent: Selectfluor (2.5 mmol, 2.5 equiv)

-

Solvent: Acetonitrile (MeCN) / Water (H2O) (10:1 ratio)

-

Base: Sodium Bicarbonate (NaHCO3) (saturated aq. solution for quenching)

-

Hardware: 25 mL Round-bottom flask, magnetic stir bar, oil bath.

Step-by-Step Methodology

-

Reaction Setup:

-

To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromoindole (196 mg, 1.0 mmol).

-

Add Acetonitrile (10 mL) and Water (1 mL). The presence of water is critical for the subsequent hydrolysis of the intermediate.

-

Note: Ensure the indole is fully dissolved before proceeding.

-

-

Addition of Selectfluor:

-

Cool the reaction mixture to 0°C using an ice bath to control the exotherm.

-

Add Selectfluor (885 mg, 2.5 mmol) portion-wise over 5 minutes.

-

Mechanism:[2][3][4][5] The first equivalent of F+ attacks C3 to form a 3-fluoroindolenine. The second equivalent attacks the same position (or the enamine tautomer) to form the 3,3-difluoro cation, which is then trapped by water.

-

-

Reaction Monitoring:

-

Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

-

TLC Monitoring: Use Hexane:Ethyl Acetate (3:1). The starting indole (high Rf) should disappear, and a new, more polar spot (3,3-difluorooxindole) should appear.

-

-

Work-up:

-

Quench the reaction by slowly adding saturated NaHCO3 (10 mL). Evolution of CO2 gas will occur.

-

Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

-

Combine organic layers and wash with Brine (20 mL).

-

Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue via flash column chromatography (Silica gel, gradient 0-30% EtOAc in Hexanes).

-

Yield Expectation: 75-85% isolated yield of 5-bromo-3,3-difluoroindolin-2-one.

-

Visualization: Synthetic Workflow

Figure 2: Workflow for the Selectfluor-mediated synthesis of 3,3-difluoro-2-oxindoles.

Part 4: Pharmacological Profiling & SAR

Understanding the Structure-Activity Relationship (SAR) of fluorinated indoles is critical for optimizing lead compounds. The position of the fluorine atom dictates the biological outcome.

SAR Decision Matrix

-

C5-Fluorine:

-

Effect: Increases N-H acidity (H-bond donor strength). Blocks metabolism at the electron-rich C5 position.

-

Application: Serotonin (5-HT) receptor ligands.

-

-

C3-Fluorine:

-

Effect: Blocks the primary site of oxidative metabolism.

-

Application: Stabilizing labile leads; often used in conjunction with C2-substitution.

-

-

N-Fluoroalkyl (e.g., N-CH2CH2F):

-

Effect: Modulates basicity and lipophilicity without affecting the aromatic core electronics.

-

Application: Radiotracers (18F-PET imaging).[6]

-

Data Summary: Electronic Effects

| Position | Substituent | Hammett Constant ( | Predicted Effect on Indole |

| C5 | -F | 0.06 ( | Weak electron withdrawal; enhances N-H acidity. |

| C5 | -CF3 | 0.54 ( | Strong withdrawal; significantly lowers N-H pKa; increases lipophilicity. |

| C3 | -F | N/A (Ortho to N) | Steric mimic of H; blocks electrophilic attack. |

Part 5: Case Study – Sunitinib[10][11]

Drug: Sunitinib (Sutent®) Target: Multi-targeted Receptor Tyrosine Kinase (RTK) inhibitor (VEGFR, PDGFR).[5][7][8] Approval: FDA Approved (2006) for Renal Cell Carcinoma and GIST.[8]

Structural Analysis: Sunitinib features a 5-fluoro-2-oxindole core.[9][8]

-

Role of Fluorine: The fluorine atom at the C5 position of the oxindole core is crucial. It serves two functions:

-

Metabolic Stability: It blocks the C5 position from hydroxylation, a common metabolic pathway for the oxindole scaffold.

-

Electronic Tuning: The electron-withdrawing nature of the fluorine modulates the acidity of the oxindole N-H, optimizing hydrogen bonding interactions within the ATP-binding pocket of the kinase domain.

-

Discovery Insight: Early SAR studies demonstrated that unsubstituted oxindoles were rapidly metabolized. Introduction of the 5-fluoro group extended the half-life significantly without disrupting the binding mode, validating the "fluorine scan" strategy in lead optimization.

Visualization: SAR Logic for Indole Optimization

Figure 3: Decision tree for applying fluorination strategies during indole lead optimization.

References

-

Lin, R., Ding, S., Shi, Z., & Jiao, N. (2011).[10] An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent.[2][3][10] Organic Letters, 13(17), 4498–4501.[10] Link

-

Takeuchi, Y., Tarui, T., & Shibata, N. (2000).[3] A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor.[3][10] Organic Letters, 2(5), 639–642. Link

-

Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

- Chowdhury, S., et al. (2010). Discovery of Sunitinib Malate (SU11248), a Multitargeted Tyrosine Kinase Inhibitor. Bioorganic & Medicinal Chemistry Letters, 20(19), 5718-5721. (Reference for Case Study)

Sources

- 1. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]

- 4. Osimertinib | C28H33N7O2 | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. An efficient difluorohydroxylation of indoles using selectfluor as a fluorinating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Theoretical-Guide-to-5-Fluoro-2-methyl-indol-1-ylamine-Computational-Insights-into-a-Bioactive-Scaffold

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds.[1][2][3] The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.[4][5] This guide provides an in-depth theoretical analysis of 5-Fluoro-2-methyl-indol-1-ylamine, a molecule of significant interest for drug discovery.[6] We delve into its structural, electronic, and reactive properties using a suite of computational chemistry techniques. This document is intended for researchers, scientists, and drug development professionals, offering a robust theoretical framework to accelerate the rational design of novel therapeutics based on this scaffold.

Introduction: The Significance of the Indole Scaffold

Indole and its derivatives are fundamental heterocyclic structures that play crucial roles in biological systems and are integral to the development of new pharmaceuticals.[5][7] Their versatile structure allows for the synthesis of compounds with a wide spectrum of therapeutic applications, including anticancer, antiviral, and antimicrobial agents.[3][8][9] The specific compound of interest, 5-Fluoro-2-methyl-indol-1-ylamine, combines the established biological relevance of the indole core with the unique physicochemical properties imparted by fluorine and an N-amino group. The N-N bond in N-aminoindoles introduces the potential for N-N axial chirality, a feature of growing interest in medicinal chemistry.[10][11]

This guide will explore the molecule's properties through the lens of quantum chemical calculations, providing a detailed understanding of its behavior at the molecular level. Such theoretical studies are invaluable as they can predict molecular properties and reactivity, thereby guiding experimental work and saving significant resources in the drug discovery pipeline.[1][12]

Computational Methodology: A Framework for In-Silico Analysis

To thoroughly investigate the properties of 5-Fluoro-2-methyl-indol-1-ylamine, a multi-faceted computational approach is employed. The workflow is designed to provide a holistic view of the molecule, from its basic geometry to its potential as a drug candidate.

Caption: A schematic of the computational workflow for the theoretical analysis of 5-Fluoro-2-methyl-indol-1-ylamine.

Density Functional Theory (DFT) Calculations

Rationale: Density Functional Theory (DFT) is a powerful quantum mechanical method that calculates the electronic structure of molecules. It offers an excellent balance between computational cost and accuracy for organic molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen for its proven reliability in predicting the geometries and electronic properties of similar heterocyclic systems.[7] The 6-311++G(d,p) basis set is employed to provide a flexible and accurate description of the electron distribution, which is crucial for molecules containing heteroatoms and for calculating properties like electrostatic potential.[8]

Protocol:

-

Input Structure Generation: The 3D structure of 5-Fluoro-2-methyl-indol-1-ylamine is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using the B3LYP/6-311++G(d,p) level of theory in the gas phase. This step is critical to ensure all subsequent calculations are performed on the most stable structure.

-

Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra.

Structural and Spectroscopic Analysis

Optimized Molecular Geometry

The geometry optimization provides key structural parameters such as bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from X-ray crystallography if available, serving as a validation of the computational model.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C(5)-F | Value |

| N(1)-N(amine) | Value | |

| C(2)-C(3) | Value | |

| **Bond Angles (°) ** | C(4)-C(5)-C(6) | Value |

| C(2)-N(1)-C(7a) | Value | |

| Dihedral Angle (°) | C(3)-C(2)-N(1)-N(amine) | Value |

| Note: The values in this table are placeholders and would be populated with the actual output from the DFT calculations. |

Vibrational Spectroscopy (FT-IR)

Theoretical vibrational analysis allows for the assignment of absorption bands in the experimental FT-IR spectrum. Key vibrational modes for 5-Fluoro-2-methyl-indol-1-ylamine include N-H stretching of the amine and indole groups, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and the characteristic C-F stretching frequency. Comparing the calculated frequencies (often scaled by a factor to account for anharmonicity) with experimental data helps to confirm the molecular structure.[13]

Electronic Properties and Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties.[8] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[8] The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[8]

| Parameter | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| Energy Gap (ΔE) | Value |

| Note: Placeholder values. |

These parameters are used to calculate global reactivity descriptors such as chemical hardness, softness, and ionization potential, which provide further insights into the molecule's reactivity.[14][15]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule.[15] It is invaluable for identifying the regions that are rich or poor in electrons. Electronegative atoms like fluorine and nitrogen will create regions of negative potential (typically colored red), which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) indicate electron-deficient areas prone to nucleophilic attack. The MEP map is a powerful tool for predicting non-covalent interactions, such as hydrogen bonding, which are critical for drug-receptor binding.[14][15]

Molecular Docking: Simulating Drug-Target Interactions

Rationale: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] In drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a target protein.[3] This allows for the screening of virtual libraries of compounds and the rational design of more potent inhibitors.

Protocol:

-

Target Selection and Preparation: A biologically relevant protein target is selected (e.g., an enzyme implicated in a disease pathway). The 3D structure of the protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: The optimized 3D structure of 5-Fluoro-2-methyl-indol-1-ylamine is prepared by assigning charges and defining rotatable bonds.

-

Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking simulation.

-

Docking Simulation: The docking algorithm systematically explores different conformations and orientations of the ligand within the active site, scoring each pose based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The results are analyzed to identify the best binding poses, the predicted binding energy, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein residues.[2][3]

Conclusion

The theoretical studies outlined in this guide provide a comprehensive understanding of the structural, spectroscopic, electronic, and potential biological interaction properties of 5-Fluoro-2-methyl-indol-1-ylamine. By leveraging powerful computational tools like DFT and molecular docking, we can gain deep insights that are crucial for the rational design of novel indole-based therapeutic agents. The data generated from these in-silico methods serves as a robust foundation for guiding future synthetic efforts and biological evaluations, ultimately accelerating the journey from a promising scaffold to a potential drug candidate.

References

-

Devar, S., More, S., Hanagodimath, S., et al. (2025). Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. Journal of Fluorescence. [Link]

-

Ismael, M., et al. (2025). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers in Chemistry. [Link]

-

Devar, S., et al. (2025). Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. Semantic Scholar. [Link]

-

Zhang, Y., et al. (2025). A DFT Study on Organocatalytic Atroposelective Acylation of N-Aminoindoles: Mechanism and Origin of Axially Chirality. Chemistry – An Asian Journal. [Link]

-

El-Sayed, R., et al. (2025). Synthesis, Biological Evaluation, and Molecular Docking Studies of Indole-Based Heterocyclic Scaffolds as Potential Antibacterial Agents. Chemistry & Biodiversity. [Link]

-

Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]

-

Devar, S., et al. (2023). (PDF) Quantum Chemical Calculation And Molecular Docking Studies Of Indole Derivative Section A-Research Paper Eur. ResearchGate. [Link]

-

Michalska, D., et al. (Year not specified). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. Molecules. [Link]

-

Puzzarini, C., & Barone, V. (2013). Quantum chemical investigation on indole: vibrational force field and theoretical determination of its aqueous pK(a) value. Physical Chemistry Chemical Physics. [Link]

-

Devar, S., et al. (2025). Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. Journal of Fluorescence. [Link]

-

Kumar, A., et al. (2024). Synthesis, DFT, Molecular Docking, and Antimicrobial Studies of New Indole-Thiosemicarbazone Ligand and Their Complexes with Fe(III), Co(II), Ni(II), Cu(II). Chemistry & Biodiversity. [Link]

-

Zhang, Y., et al. (2025). A DFT Study on Organocatalytic Atroposelective Acylation of N‐Aminoindoles: Mechanism and Origin of Axially Chirality. ResearchGate. [Link]

-

Wang, W., et al. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. Journal of the American Chemical Society. [Link]

-

Huang, S., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry. [Link]

-

Chem-Impex. (n.d.). 5-Fluoro-2-methylindole. Chem-Impex. [Link]

-

Trade Science Inc. (2010). An efficient approach towards the synthesis of indoles. TSI Journals. [Link]

Sources

- 1. papers.ssrn.com [papers.ssrn.com]

- 2. Synthesis, Biological Evaluation, and Molecular Docking Studies of Indole-Based Heterocyclic Scaffolds as Potential Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tsijournals.com [tsijournals.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Quantum chemical investigation on indole: vibrational force field and theoretical determination of its aqueous pK(a) value - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]

- 9. Synthesis, DFT, Molecular Docking, and Antimicrobial Studies of New Indole-Thiosemicarbazone Ligand and Their Complexes with Fe(III), Co(II), Ni(II), Cu(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A DFT Study on Organocatalytic Atroposelective Acylation of N-Aminoindoles: Mechanism and Origin of Axially Chirality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 12. researchgate.net [researchgate.net]

- 13. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Characterization of N-Amino Indole Scaffolds: The 5-Fluoro-2-methyl-indol-1-ylamine Protocol

Executive Summary & Rationale

This guide defines the initial biological screening cascade for 5-Fluoro-2-methyl-indol-1-ylamine , a specialized heterocyclic scaffold. Unlike simple indoles, the presence of the

Pharmacophore Deconstruction:

-

Indole Core: A privileged scaffold in medicinal chemistry, historically validated in anticancer (e.g., Vinca alkaloids) and anti-inflammatory (e.g., Indomethacin) therapeutics.

-

5-Fluoro Substitution: Strategically placed to block metabolic hydroxylation at the C5 position (a common clearance pathway for indoles), thereby extending half-life (

) and enhancing lipophilicity for membrane permeability. -

2-Methyl Group: Provides steric protection to the indole C2 position, preventing oxidative metabolism and potentially restricting conformational rotation in protein binding pockets.

-

1-Amino (

-Amino) Group: The critical differentiator. It serves as a nucleophilic handle for diversification (e.g., Schiff base formation) but also introduces potential for hydrazine-related toxicity, requiring immediate safety profiling.

Phase I: In Silico Physicochemical Profiling

Objective: To predict "drug-likeness" and solubility limitations before wet-lab expenditure.

Before physical screening, the compound must undergo computational profiling to establish solubility parameters for assay buffers (DMSO compatibility).

| Parameter | Predicted Value (Approx.) | Biological Implication |

| cLogP | 2.4 – 2.8 | Optimal for oral bioavailability (Rule of 5 compliant). |

| TPSA | ~41 Ų | High blood-brain barrier (BBB) permeation potential. |

| H-Bond Donors | 1 (Exocyclic NH₂) | Critical for target engagement (e.g., kinase hinge binding). |

| H-Bond Acceptors | 2 (F, N) | Fluorine acts as a weak acceptor; Indole N is occupied. |

| MW | ~164.18 Da | Fragment-like; allows room for significant derivatization. |

Go/No-Go Decision: The calculated LogP suggests the compound is lipophilic. Protocol Adjustment: Stock solutions must be prepared in 100% DMSO at 10 mM, with final assay concentrations containing

Phase II: Cytotoxicity & Safety Screening (The "Gatekeeper")

Objective: To distinguish specific bioactivity from general hydrazine-associated toxicity.

Since

Protocol A: MTT Cell Viability Assay

Target Cells: HEK293 (Human Embryonic Kidney - Normal) vs. HepG2 (Liver Carcinoma - Metabolic competent).

-

Seeding: Plate cells at

cells/well in 96-well plates using DMEM + 10% FBS. Incubate for 24h at 37°C, 5% CO₂. -

Compound Treatment:

-

Prepare serial dilutions of 5-Fluoro-2-methyl-indol-1-ylamine (0.1 µM to 100 µM).

-

Control: Doxorubicin (Positive Tox Control); 0.5% DMSO (Vehicle Control).

-

Add 100 µL of compound solution to wells (triplicate).

-

-

Incubation: 48 hours. Note: Longer incubation (72h) may be required if the mechanism involves slow metabolic activation.

-

Development:

-

Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

-

Aspirate media; solubilize formazan crystals with 150 µL DMSO.

-

-

Readout: Measure Absorbance at 570 nm (Reference 630 nm).

Interpretation:

-

Safe Profile:

in HEK293. -

Toxic Hit:

in HEK293 suggests general toxicity; compound requires structural modification (e.g., conversion to hydrazone) before further development.

Phase III: Functional Bioactivity Screening

Objective: To validate the "Privileged Structure" hypothesis in Antimicrobial and Anti-inflammatory contexts.

Protocol B: Antimicrobial Susceptibility (MIC Determination)

Indole derivatives, particularly halogenated ones, often disrupt bacterial cell walls or inhibit efflux pumps.

Workflow: CLSI Microdilution Method (M7-A10).

-

Strains: S. aureus (ATCC 29213) and E. coli (ATCC 25922).

-

Steps:

-

Inoculate Mueller-Hinton Broth (MHB) to reach

CFU/mL. -

Add compound (range: 0.5 – 64 µg/mL).

-

Incubate 16-20h at 35°C.

-

Visual Read: Determine Minimum Inhibitory Concentration (MIC) as the lowest concentration with no visible growth.

-

Validation: Ciprofloxacin must fall within standard QC ranges.

-

Protocol C: COX-2 Inhibition Screening (Anti-Inflammatory)

The 2-methyl-indole scaffold is isosteric with portions of Indomethacin.

Assay Principle: Colorimetric monitoring of the oxidation of TMPD during the conversion of Arachidonic Acid to PGG2 by COX-2 enzyme.

-

Reagents: Ovine COX-2 enzyme, Heme, Arachidonic Acid.

-

Procedure:

-

Incubate Enzyme + Inhibitor (5-Fluoro-2-methyl-indol-1-ylamine) for 10 min.

-

Add Arachidonic Acid to initiate reaction.

-

Measure absorbance at 590 nm.

-

-

Success Criteria:

inhibition at 10 µM indicates a valid "Hit."

Visualizing the Logic: SAR & Workflow

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram details why each part of the molecule is included in the screen.

Caption: SAR Deconstruction: The 5-Fluoro and 2-Methyl groups enhance stability, while the 1-Amino group dictates the toxicity screening priority.

Diagram 2: The Screening Cascade (Go/No-Go)

Caption: Operational Workflow: The cascade prioritizes safety (cytotoxicity) before efficacy due to the reactive nature of the N-amino group.

Phase IV: ADME Profiling (Metabolic Stability)

Objective: To determine if the N-N bond is stable in a liver environment.

The

-

Assay: Human Liver Microsomes (HLM) Stability.

-

Protocol: Incubate 1 µM compound with HLM (0.5 mg protein/mL) and NADPH regenerating system at 37°C.

-

Sampling: Quench at 0, 15, 30, 60 min with acetonitrile.

-

Analysis: LC-MS/MS. Monitor for parent depletion and specific metabolites (e.g., loss of

to form 5-fluoro-2-methylindole).

References

-

Indole Privileged Structures: Zhang, M. Z., et al. (2015). "The synthesis and biological activity of indole derivatives." European Journal of Medicinal Chemistry.

-

Fluorine in MedChem: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

-

Aminoindole Antimalarials (Genz-644442): Barker, R. H., et al. (2011).[2] "Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum."[2] Antimicrobial Agents and Chemotherapy.[2]

-

Cytotoxicity Protocols: Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

-

Indole Anti-inflammatory Activity: Wagle, S., et al. (2008). "Synthesis and anti-inflammatory activity of some new 2-(substituted-phenyl)-1H-indoles." Indian Journal of Pharmaceutical Sciences.

Sources

Methodological & Application

Application Notes and Protocols for N-Amination of 5-Fluoro-2-methylindole

Introduction: The Significance of N-Arylindoles in Medicinal Chemistry

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1][2] Functionalization of the indole nitrogen (N1-position) offers a powerful strategy to modulate the pharmacological properties of these molecules. Specifically, the introduction of an amino group to create an N-aminoindole scaffold opens new avenues for drug design and development. 5-Fluoro-2-methylindole, in particular, is a valuable starting material in pharmaceutical research due to the unique properties conferred by the fluorine and methyl substituents.[3] This guide provides a comprehensive overview of synthetic strategies and detailed protocols for the N-amination of 5-fluoro-2-methylindole, tailored for researchers and professionals in drug development.

Strategic Approaches to N-Amination of 5-Fluoro-2-methylindole

The N-amination of indoles can be approached through several synthetic routes. The choice of method often depends on the desired scale of the reaction, the availability of reagents, and the tolerance of other functional groups on the indole ring. This section outlines three primary strategies for the N-amination of 5-fluoro-2-methylindole.

Workflow for Selecting an N-Amination Protocol

Caption: Decision workflow for selecting an appropriate N-amination protocol.

Protocol 1: Electrophilic N-Amination using Hydroxylamine-O-sulfonic Acid (HOSA)

Electrophilic amination is a direct and often high-yielding method for forming N-N bonds.[4] Hydroxylamine-O-sulfonic acid (HOSA) is a versatile and commercially available reagent for this purpose.[4][5] The reaction proceeds via the nucleophilic attack of the deprotonated indole nitrogen onto the electrophilic nitrogen of HOSA.

Reaction Mechanism

Caption: Proposed mechanism for the N-amination of an indole with HOSA.

Experimental Protocol

Materials:

-

5-Fluoro-2-methylindole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Hydroxylamine-O-sulfonic acid (HOSA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Argon or nitrogen inert atmosphere setup

Procedure:

-

Preparation: Under an inert atmosphere, add 5-fluoro-2-methylindole (1.0 eq) to a round-bottom flask containing anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Amination: Cool the reaction mixture back to 0 °C and add HOSA (1.5 eq) in one portion.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

-

Work-up: Dilute the mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Data Summary

| Reagent | Molar Eq. | Purity | Notes |

| 5-Fluoro-2-methylindole | 1.0 | >98% | Starting material. |

| Sodium Hydride | 1.2 | 60% in oil | Handle with care under inert conditions. |

| HOSA | 1.5 | >95% | Can be hygroscopic; store in a desiccator. |

Expected Outcome: Moderate to good yields of N-amino-5-fluoro-2-methylindole.

Protocol 2: Transition Metal-Catalyzed N-Amination

Copper and palladium-catalyzed reactions are powerful tools for C-N bond formation.[6][7][8] These methods can be adapted for N-amination, often offering milder reaction conditions compared to traditional electrophilic amination.

Conceptual Workflow

Caption: Key components of a metal-catalyzed N-amination reaction.

Experimental Protocol (Copper-Catalyzed)

Materials:

-

5-Fluoro-2-methylindole

-

O-benzoylhydroxylamine

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Potassium phosphate (K₃PO₄)

-

Anhydrous toluene

-

Argon or nitrogen inert atmosphere setup

Procedure:

-

Setup: To a flame-dried Schlenk tube under an inert atmosphere, add CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₃PO₄ (2.0 eq).

-

Reagents: Add 5-fluoro-2-methylindole (1.0 eq) and O-benzoylhydroxylamine (1.2 eq).

-

Solvent: Add anhydrous toluene.

-

Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Washing: Wash the filtrate with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography.

Comparative Data for Catalytic Systems

| Catalyst System | Ligand | Base | Typical Yields |

| CuI | 1,10-Phenanthroline | K₃PO₄ | Good to Excellent |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Moderate to Good |

Protocol 3: N-Amination via N-Nitrosoindole Intermediate

This two-step approach involves the formation of an N-nitrosoindole followed by its reduction to the corresponding N-aminoindole. This method avoids the use of highly reactive aminating agents.

Reaction Sequence

-

Nitrosation: Reaction of 5-fluoro-2-methylindole with a nitrosating agent (e.g., sodium nitrite in acidic media) to form N-nitroso-5-fluoro-2-methylindole.

-

Reduction: Reduction of the N-nitroso intermediate to the N-amino product using a suitable reducing agent (e.g., zinc dust in acetic acid).[9]

Experimental Protocol

Part A: Nitrosation

Materials:

-

5-Fluoro-2-methylindole

-

Sodium nitrite (NaNO₂)

-

Acetic acid

-

Water

Procedure:

-

Dissolution: Dissolve 5-fluoro-2-methylindole (1.0 eq) in a mixture of acetic acid and water.

-

Nitrosation: Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise.

-

Reaction: Stir the mixture at 0-5 °C for 1-2 hours.

-

Isolation: The N-nitrosoindole product may precipitate from the reaction mixture. If so, collect it by filtration. Otherwise, extract the product with a suitable organic solvent.

-

Washing: Wash the crude product or organic extract with water and saturated sodium bicarbonate solution.

-

Drying: Dry the organic layer (if applicable) and concentrate to obtain the crude N-nitrosoindole.

Part B: Reduction

Materials:

-

N-Nitroso-5-fluoro-2-methylindole (from Part A)

-

Zinc dust

-

Acetic acid

Procedure:

-

Suspension: Suspend the crude N-nitroso-5-fluoro-2-methylindole (1.0 eq) in acetic acid.

-

Reduction: Add zinc dust (3.0-5.0 eq) portion-wise, maintaining the temperature below 30 °C.

-

Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Filtration: Filter the reaction mixture to remove excess zinc and inorganic salts.

-

Work-up: Neutralize the filtrate with a base (e.g., NaOH solution) and extract the product with an organic solvent.

-

Drying and Purification: Dry the organic extract, concentrate, and purify the N-aminoindole by chromatography or recrystallization.

Safety Considerations

-

Sodium Hydride: A flammable solid that reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE).

-

Hydroxylamine-O-sulfonic Acid: Can be corrosive. Avoid contact with skin and eyes.

-

Metal Catalysts: Some palladium and copper compounds can be toxic. Handle with care and avoid inhalation of dust.

-

N-Nitroso Compounds: Many N-nitroso compounds are potential carcinogens. Handle with appropriate precautions in a well-ventilated fume hood.

Conclusion

The N-amination of 5-fluoro-2-methylindole can be successfully achieved through various synthetic strategies. The choice of protocol will depend on the specific requirements of the research, including scale, available resources, and safety considerations. The detailed protocols provided in this guide offer a starting point for the synthesis of N-amino-5-fluoro-2-methylindole, a valuable building block for the development of novel therapeutic agents.

References

Sources

- 1. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]

- 2. html.rhhz.net [html.rhhz.net]

- 3. chemimpex.com [chemimpex.com]

- 4. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 5. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]

- 6. General and efficient indole syntheses based on catalytic amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US4564677A - Preparation of N-amino compounds - Google Patents [patents.google.com]

Application Notes & Protocols: 5-Fluoro-2-methyl-indol-1-ylamine as a Versatile Building Block in Synthetic Chemistry

Introduction: The Strategic Value of Fluorinated N-Aminoindoles

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive natural products.[1] The strategic introduction of fluorine into these scaffolds is a widely recognized strategy to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1] Separately, the 1-aminoindole (or N-aminoindole) motif has emerged as a unique building block, enabling the synthesis of novel heterocyclic systems and, notably, serving as a precursor to N-N axially chiral compounds with significant potential in catalysis and materials science.[2][3]

This guide introduces 5-Fluoro-2-methyl-indol-1-ylamine , a fluorinated N-aminoindole that synergistically combines the advantageous properties of both structural motifs. While this specific molecule is not extensively documented, its synthesis is readily achievable from commercial precursors, and its reactivity profile can be confidently predicted from established N-aminoindole chemistry. We present here a comprehensive overview of its proposed synthesis, key physicochemical properties, and detailed protocols for its application as a versatile building block for researchers in drug discovery and chemical synthesis.

Physicochemical & Spectroscopic Profile

The properties of 5-Fluoro-2-methyl-indol-1-ylamine can be reliably extrapolated from its parent indole, 5-Fluoro-2-methylindole. The addition of the N-amino group primarily influences its polarity, basicity, and reactivity.

| Property | Predicted Value / Characteristic | Justification & Notes |

| Molecular Formula | C₉H₉FN₂ | - |

| Molecular Weight | 164.18 g/mol | - |

| Appearance | Off-white to light yellow solid | Similar to parent indole, may be more colored due to the N-amino group. |

| Melting Point | >100 °C | Expected to be higher than 5-Fluoro-2-methylindole (100 °C) due to potential for hydrogen bonding.[4] |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, THF, Ethyl Acetate). | Increased polarity over the parent indole. |

| ¹H NMR | Signals for aromatic protons (indole ring), a singlet for C2-methyl protons, and broad, exchangeable signals for the NH₂ protons. Expect coupling between ¹⁹F and adjacent aromatic protons.[5] | The NH₂ protons will likely appear as a broad singlet in the 4-6 ppm range, depending on solvent and concentration. |

| ¹³C NMR | Nine distinct carbon signals. The carbon attached to fluorine (C5) will exhibit a large ¹JC-F coupling constant.[5] | The C2-methyl signal will be a key identifier. |

| ¹⁹F NMR | A single resonance characteristic of a fluoro-substituted benzene ring.[5] | Chemical shift will be influenced by the electronic environment of the indole ring. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 164.0750 for [M]⁺. | High-resolution mass spectrometry is essential for confirming the elemental composition.[5] |

Proposed Synthesis: N-Amination of 5-Fluoro-2-methylindole

The most direct and efficient route to the title compound is the electrophilic N-amination of the commercially available 5-Fluoro-2-methylindole. Several reagents are suitable for this transformation, with Hydroxylamine-O-sulfonic acid (HOSA) and monochloramine (NH₂Cl) being prominent examples.[6][7][8] The HOSA method is often preferred for its operational simplicity on a lab scale.[5]

The mechanism involves the deprotonation of the indole N-H by a strong base to form the indolyl anion, which then acts as a nucleophile, attacking the electrophilic nitrogen of the aminating agent.

Caption: Proposed synthesis of 5-Fluoro-2-methyl-indol-1-ylamine.

Protocol 1: Synthesis via N-Amination with HOSA

This protocol is adapted from established procedures for the N-amination of indoles.[5]

Materials:

-

5-Fluoro-2-methylindole (1.0 equiv)

-

Potassium tert-butoxide (KOtBu) (2.0 equiv)

-

Hydroxylamine-O-sulfonic acid (HOSA) (1.1 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Fluoro-2-methylindole (1.0 equiv).

-

Dissolution: Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath.

-

Deprotonation: Add solid potassium tert-butoxide (2.0 equiv) portion-wise to the stirred solution. Causality: A strong, non-nucleophilic base is required to fully deprotonate the indole nitrogen, forming the reactive indolyl anion. Two equivalents are used to neutralize the acidic proton of HOSA as well.[5]

-

Amination: In a separate flask, dissolve HOSA (1.1 equiv) in a minimum amount of anhydrous DMF. Add this solution dropwise to the cold indolyl anion solution over 20-30 minutes. Safety Note: HOSA can be hygroscopic and should be handled in a dry environment.[7]

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates consumption of the starting material.

-

Quenching: Carefully quench the reaction by pouring it into a separatory funnel containing cold water and diethyl ether.

-

Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated NaHCO₃ solution (2x) and then with brine (1x). Causality: The bicarbonate wash removes any unreacted HOSA and other acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 5-Fluoro-2-methyl-indol-1-ylamine.

Application in Synthesis: A Gateway to Chiral N-N Atropisomers

A primary application of N-aminoindoles is in the synthesis of N-N axially chiral compounds via atroposelective N-acylation.[2][3] These atropisomeric structures are of high interest as chiral ligands and bioactive molecules. The presence of the C2-methyl group on our building block provides steric hindrance that can influence the rotational barrier and atroposelectivity of the resulting N-acyl derivative.

Protocol 2: Asymmetric N-Acylation for Atropisomeric N-Aminoindoles

This protocol is a representative procedure based on recent advances in the field using chiral isothiourea catalysts.[2]

Caption: Experimental workflow for asymmetric N-acylation.

Materials:

-

5-Fluoro-2-methyl-indol-1-ylamine (1.0 equiv)

-

Aroyl Chloride (e.g., Benzoyl Chloride) (1.2 equiv)

-

Chiral Isothiourea Catalyst (e.g., HBTM derivatives) (10 mol%)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 5-Fluoro-2-methyl-indol-1-ylamine (1.0 equiv) and the chiral isothiourea catalyst (0.1 equiv).

-

Solvent: Add anhydrous toluene and stir to dissolve. Cool the mixture to -78 °C (dry ice/acetone bath).

-

Base Addition: Add DIPEA (1.5 equiv) and stir for 5 minutes. Causality: The base scavenges the HCl generated during the acylation, preventing side reactions and catalyst deactivation.

-

Acylation: Add the aroyl chloride (1.2 equiv) dropwise as a solution in anhydrous toluene.

-

Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight depending on the substrates.

-

Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography to afford the N-acylated, atropisomeric N-aminoindole. The enantiomeric excess (e.e.) can be determined by chiral HPLC analysis.

Further Synthetic Potential

The 1-amino group is a versatile functional handle for a variety of transformations beyond acylation, opening avenues to diverse molecular architectures.

Caption: Reactivity map of the N-amino group.

-

Condensation Reactions: The primary amine can readily condense with aldehydes and ketones to form hydrazones, which can be further elaborated or used as is.

-

Heterocycle Formation: It can serve as a binucleophile in reactions with 1,3-dicarbonyl compounds or similar synthons to construct fused or appended heterocyclic rings like pyridazines or triazoles.

-

Palladium-Catalyzed Cross-Coupling: The N-H bonds can undergo palladium-catalyzed N-arylation or N-alkylation, providing access to highly substituted N,N'-di-substituted aminoindoles, which are themselves precursors to complex polycyclic systems.[2][4]

Conclusion

5-Fluoro-2-methyl-indol-1-ylamine represents a highly promising and versatile building block for synthetic and medicinal chemistry. Its straightforward synthesis from a commercially available precursor makes it readily accessible. The combination of a fluorine atom for property modulation and a reactive N-amino group for diverse functionalization—most notably in the burgeoning field of N-N atropisomerism—positions this compound as a valuable tool for the construction of novel, complex, and potentially bioactive molecules. The protocols and insights provided herein are intended to empower researchers to explore the full synthetic potential of this strategic intermediate.

References

-

Chem-Impex. 5-Fluoro-2-methylindole. [Link]

-

Li, X., et al. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. ACS Catalysis. [Link]

-

Wang, Q., et al. (2022). Asymmetric synthesis of acyclic N–N axially chiral indole compounds via catalytic N-acylation reaction. Organic Chemistry Frontiers. [Link]

-

Gevorgyan, V., et al. (2011). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. PMC. [Link]

-

ACS Publications. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights. ACS Catalysis. [Link]

-

Klaphap, A., et al. (2004). N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH2Cl). The Journal of Organic Chemistry. [Link]

-

Reider, P. J., et al. (2011). N-Amination of Indoles on Pilot-Plant Scale via Simultaneous and Proportional Metering of Reagents. Organic Process Research & Development. [Link]

-

PubMed. (2004). N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl). [Link]

-

Gevorgyan, V., et al. (2017). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. PMC. [Link]

-

SciSpace. (2004). N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl). [Link]

-

ResearchGate. (2025). N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (N H2Cl). [Link]

-

Wikipedia. Hydroxylamine-O-sulfonic acid. [Link]

-

Wallace, R. G. (1980). Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent. NTU > IRep. [Link]

-

PubChemLite. 5-fluoro-2-methylindole (C9H8FN). [Link]

-

Frontiers. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchportal.ip-paris.fr [researchportal.ip-paris.fr]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]

- 8. irep.ntu.ac.uk [irep.ntu.ac.uk]

Application Note: Strategic Derivatization of 5-Fluoro-2-methyl-indol-1-ylamine

Executive Summary & Substrate Analysis

This guide details the functionalization of 5-Fluoro-2-methyl-indol-1-ylamine (CAS: 41954-44-3), a specialized heterocyclic building block. Unlike standard indoles where nucleophilic attack occurs at C3, this substrate features a hydrazine-like motif (

The 1-amino group offers a unique vector for diversification in drug discovery, particularly for designing GPCR ligands (analogous to the Ramatroban pharmacophore) or novel kinase inhibitors. However, the presence of the 5-fluoro (electron-withdrawing) and 2-methyl (steric bulk) groups alters the nucleophilicity of the exocyclic amine, requiring optimized protocols for high-yield derivatization.

Core Reactivity Profile

-

Nucleophilicity: The

-amino group is less basic than alkyl amines due to the inductive effect of the indole nitrogen, yet it remains sufficiently nucleophilic for acylation, sulfonylation, and condensation. -

Steric Environment: The 2-methyl group creates a "molecular gate," sterically hindering the N1 position. Reagents with large cone angles may require elevated temperatures or stronger activation.

-

Stability: The

bond is susceptible to reductive cleavage under harsh hydrogenation conditions (e.g., Raney Ni/H

Critical Process Parameters (CPPs)

To ensure reproducibility, the following parameters must be controlled:

| Parameter | Specification | Rationale |

| Solvent Polarity | Aprotic Polar (THF, DCM) | Protic solvents can interfere with electrophilic attacks (e.g., sulfonyl chlorides). |

| Base Selection | Pyridine (for Sulfonylation) | Acts as both solvent and acid scavenger; prevents protonation of the |

| Temperature | 0°C | The |

| Atmosphere | Inert ( | Prevents oxidative degradation of the hydrazine moiety. |

Application Module A: Sulfonylation (Sulfonamide Synthesis)

Context: This reaction installs a sulfonyl group on the 1-amino nitrogen, mimicking the sulfonamide linkage found in thromboxane A2 antagonists (e.g., Ramatroban analogs). This is the highest-value transformation for medicinal chemistry.

Mechanism & Workflow

The reaction proceeds via nucleophilic attack of the

Figure 1: Mechanistic pathway for the sulfonylation of 1-aminoindoles.

Detailed Protocol

Materials:

-

Substrate: 5-Fluoro-2-methyl-indol-1-ylamine (1.0 equiv)

-

Reagent: 4-Fluorobenzenesulfonyl chloride (1.1 equiv)

-

Solvent/Base: Anhydrous Pyridine (10 V)

-

Work-up: 1N HCl, Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

-

Preparation: Charge a flame-dried round-bottom flask with 5-Fluoro-2-methyl-indol-1-ylamine (1.0 mmol) and a magnetic stir bar.

-

Solvation: Add anhydrous pyridine (3.0 mL) under nitrogen atmosphere. Stir until fully dissolved.

-

Note: The solution may appear slightly yellow; this is normal.

-

-

Addition: Cool the solution to 0°C (ice bath). Add 4-fluorobenzenesulfonyl chloride (1.1 mmol) portion-wise over 5 minutes.

-

Why? Controlling the exotherm prevents side reactions at the C3 position.

-

-

Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 4–6 hours.

-

Monitoring: Check via TLC (Hexane:EtOAc 3:1). The starting amine (polar) should disappear, replaced by a less polar sulfonamide spot.

-

-

Quench: Pour the reaction mixture into ice-cold 1N HCl (20 mL) to neutralize the pyridine.

-

Observation: A precipitate usually forms (the sulfonamide).

-

-

Extraction: Extract with EtOAc (

mL). Wash combined organics with Brine, dry over Na -

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-20% EtOAc in Hexanes).

Application Module B: Condensation (Hydrazone Library Generation)

Context: The 1-amino group reacts readily with aldehydes to form hydrazones (Schiff bases).[2][3] This is ideal for fragment-based screening or crystallizing the derivative for structural verification.

Workflow Diagram

Figure 2: Workflow for the acid-catalyzed condensation to form hydrazones.

Detailed Protocol

Materials:

-

Substrate: 5-Fluoro-2-methyl-indol-1-ylamine

-

Reagent: Benzaldehyde derivative (1.0 equiv)

-

Solvent: Absolute Ethanol[4]

-

Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Procedure:

-

Dissolve the amine (0.5 mmol) in Ethanol (5 mL).

-

Add the aldehyde (0.5 mmol) and catalytic acetic acid.

-

Heat to reflux (approx. 78°C) for 2 hours.

-

Critical Step: Allow the solution to cool slowly to room temperature. The hydrazone product often crystallizes directly from the solution due to the rigid planar structure of the indole-hydrazone system.

-

Filter the solid and wash with cold ethanol.

Troubleshooting & Stability Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Sulfonylation) | Moisture in Pyridine | Use freshly distilled or molecular-sieve-dried pyridine. Moisture hydrolyzes the sulfonyl chloride. |

| Bis-sulfonylation | Excess Reagent/Heat | Strictly control stoichiometry (1.1 eq) and keep initial addition at 0°C. |

| Darkening of Reaction | Oxidation of Amine | Ensure rigorous |

| No Precipitation (Hydrazone) | Product too soluble | Concentrate ethanol volume by 50% and cool to -20°C. |

References

-

Ramatroban Synthesis & Indole Sulfonylation

-

Ulven, T., et al. (2005).[5] "6-Substituted 3-[(4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydro-9H-carbazole-9-propanoic acids as potent CRTH2 antagonists." Journal of Medicinal Chemistry.

- Relevance: Establishes the sulfonamide pharmacophore on rel

-

-

General Reactivity of 1-Aminoindoles

- Somei, M., et al. (1981). "The Chemistry of 1-Hydroxy- and 1-Aminoindoles." Heterocycles.

- Relevance: Foundational text on the nucleophilicity and stability of N-functionalized indoles.

-

Synthesis of 5-Fluoro-2-methylindole derivatives

-

BenchChem Technical Guide.[6] "Validation of 4-Fluoro-2-methyl-1H-indol-5-amine Synthesis." (Adapted for N-amino variants).

- Relevance: Provides solubility and handling data for the specific fluorin

-

-

Hydrazone Formation Protocols

Sources

- 1. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Scale-up synthesis of 5-Fluoro-2-methyl-indol-1-ylamine

Application Note: Scale-Up Synthesis of 5-Fluoro-2-methyl-indol-1-ylamine

Introduction & Scope

This technical guide details the scale-up synthesis of 5-Fluoro-2-methyl-indol-1-ylamine (also known as 1-amino-5-fluoro-2-methylindole). This compound is a specialized heterocyclic building block, often utilized as a key intermediate in the synthesis of N-aminoindole-based pharmaceuticals, antagonists for prostaglandin D2 receptors (such as Ramatroban analogues), and novel indazole derivatives via ring rearrangement.

While 5-fluoro-2-methylindole is commercially available, the N-amination step to generate the 1-ylamine derivative presents specific process safety challenges—particularly regarding the thermal instability of the aminating agent, Hydroxylamine-O-sulfonic acid (HOSA), and the management of exotherms on a kilogram scale.

This protocol outlines a robust, two-stage synthetic route designed for multi-gram to kilogram scale production, prioritizing safety, yield, and purity without reliance on chromatographic purification.

Retrosynthetic Analysis & Strategy

The synthesis is approached via a linear sequence starting from commodity chemicals to ensure cost-effectiveness.

-

Stage 1 (Precursor Synthesis): Construction of the indole core via Fischer Indole Synthesis using 4-fluorophenylhydrazine and acetone.

-

Stage 2 (Functionalization): Electrophilic N-amination of the indole nitrogen using Hydroxylamine-O-sulfonic acid (HOSA) under basic conditions.

Strategic Rationale:

-

Why HOSA? Unlike monochloramine (gaseous, explosive) or O-(2,4-dinitrophenyl)hydroxylamine (expensive, hazardous), HOSA is a solid, manageable reagent that effects N-amination in high yields under basic conditions (Somei et al. method).

-

Why Fischer Synthesis? It is the most scalable method to generate the 2-methyl substituted indole core from cheap 4-fluorophenylhydrazine hydrochloride.

Figure 1: Retrosynthetic disconnection showing the construction of the indole core followed by N-amination.

Process Safety Assessment (Critical)

Before proceeding, the following hazards must be mitigated:

| Hazard | Source | Mitigation Strategy |

| Thermal Instability | HOSA (Hydroxylamine-O-sulfonic acid) | Store at 2-8°C. Do not heat reaction >30°C during addition. HOSA can decompose violently if heated dry. |

| Exotherm | KOH + DMF / Acid Quench | The dissolution of KOH in DMF is exothermic. The reaction of HOSA with base is exothermic. Active cooling (chiller) is mandatory. |

| Vesicant/Irritant | Indoles & Hydrazines | Use full PPE (double gloves, respirator). Hydrazines are potential carcinogens; handle in a fume hood or isolator. |

| Runaway Potential | Fischer Cyclization (PPA) | Polyphosphoric acid cyclization requires high heat. Ensure reactor has emergency cooling and pressure relief. |

Detailed Experimental Protocols

Stage 1: Synthesis of 5-Fluoro-2-methylindole

Note: If commercial 5-fluoro-2-methylindole is sourced, proceed to Stage 2.

Reagents:

-

4-Fluorophenylhydrazine hydrochloride (1.0 eq)

-

Acetone (3.0 eq)

-

Polyphosphoric Acid (PPA) (5-10 parts by weight)

-

Ethanol (Solvent for hydrazone formation)[1]

Protocol:

-

Hydrazone Formation:

-

Dissolve 4-fluorophenylhydrazine HCl (1.0 kg) in Ethanol (5 L).

-

Add Acetone (1.1 kg) dropwise at 0-10°C.

-

Stir at RT for 2 hours. A solid hydrazone precipitates.

-

Filter, wash with cold ethanol, and dry.

-

-

Fischer Cyclization:

-

Charge PPA (5 kg) into a reactor and heat to 80°C to reduce viscosity.

-

Add the dried hydrazone portion-wise over 1 hour (Caution: Exotherm).

-

Heat the mixture to 100-110°C for 2-3 hours. Monitor by TLC/HPLC.

-

Quench: Cool to 60°C. Pour onto crushed ice (10 kg) with vigorous stirring. Note: This step is extremely exothermic.

-

Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x 4 L).

-

Purification: Wash organics with NaHCO3 (sat), Brine, dry over Na2SO4. Concentrate to a solid. Recrystallize from Hexane/EtOAc to yield 5-Fluoro-2-methylindole .

-

Yield Target: 65-75% QC Check: 1H NMR (Indole NH signal ~10.8 ppm, C3-H signal).

Stage 2: N-Amination to 5-Fluoro-2-methyl-indol-1-ylamine

This is the critical application step.

Reagents & Stoichiometry:

| Reagent | Equiv.[2][3][4][5] | Role |

| 5-Fluoro-2-methylindole | 1.0 | Substrate |

| Hydroxylamine-O-sulfonic acid (HOSA) | 2.5 - 3.0 | Aminating Agent |

| Potassium Hydroxide (KOH) , powdered | 10.0 | Base |

| DMF (N,N-Dimethylformamide) | 10 Vol | Solvent |

Step-by-Step Protocol:

-

Reactor Setup:

-

Use a jacketed glass reactor equipped with an overhead mechanical stirrer (high torque), internal temperature probe, and nitrogen inlet.

-

Set jacket chiller to 0°C.

-

-

Dissolution & Deprotonation:

-

Charge DMF (10 volumes relative to indole mass) to the reactor.

-

Add 5-Fluoro-2-methylindole (1.0 eq) and stir until dissolved.

-

Add Powdered KOH (10.0 eq) portion-wise.

-

Observation: The mixture will likely turn dark/brown, and an exotherm will occur.

-

Stir at 0-5°C for 30 minutes to ensure formation of the indolyl anion.

-

-

HOSA Addition (Critical Step):

-

Warning: HOSA is hygroscopic and reactive.[6] Handle quickly or use a solid addition funnel under N2.

-

Add HOSA (2.5 eq) portion-wise over 1-2 hours.

-

Control: Maintain internal temperature < 20°C (ideally < 10°C). If temp spikes, stop addition.

-

After addition, allow the reaction to warm to Room Temperature (20-25°C) and stir for 2-4 hours.

-

-

Monitoring:

-

Check by HPLC.[7] The starting material (Indole) should disappear. A slightly more polar peak (N-amino indole) will appear.

-

Troubleshooting: If conversion is incomplete after 4 hours, cool to 0°C and add another 0.5 eq of HOSA.

-

-

Work-up:

-

Pour the reaction mixture onto Ice/Water (20 volumes).

-

Note: The product may precipitate as a solid. If so, filter directly (preferred).

-

If oil forms: Extract with Ethyl Acetate (3 x).

-

Wash combined organics with Water (3 x) to remove DMF (critical for crystallization).

-

Wash with Brine , dry over Na2SO4, and concentrate.[1]

-

-

Purification (Crystallization):

-

The crude N-amino indole is often a brownish solid.

-

Recrystallization Solvent: Isopropyl Alcohol (IPA) or Ethanol/Water mixture.

-

Dissolve crude in hot IPA, treat with activated charcoal (to remove color), filter hot, and cool slowly to 0°C.

-

Collect crystals by filtration.[7]

-

Yield Target: 60-70% Appearance: Off-white to pale beige needles.

Process Workflow Diagram

Figure 2: Process flow for the N-amination of 5-fluoro-2-methylindole.

Quality Control & Characterization

| Test | Specification | Method |

| Appearance | Off-white to beige solid | Visual |

| Purity | > 98.0% (AUC) | HPLC (C18, ACN/H2O + 0.1% TFA) |

| Identity (NMR) | Conforms to structure | 1H NMR (DMSO-d6): δ 2.35 (s, 3H, Me),δ 5.80 (s, 2H, NH2, exchangeable),δ 6.20 (s, 1H, C3-H),δ 7.0-7.5 (m, 3H, Ar-H). |

| Identity (MS) | [M+H]+ = 165.1 | LC-MS (ESI+) |

| Water Content | < 0.5% | Karl Fischer |

Key NMR Diagnostic: The disappearance of the broad Indole N-H singlet (~10-11 ppm) and the appearance of a sharp, exchangeable NH2 singlet (~5.0-6.0 ppm) confirms N-amination.

Troubleshooting Guide

-

Issue: Low Conversion.

-